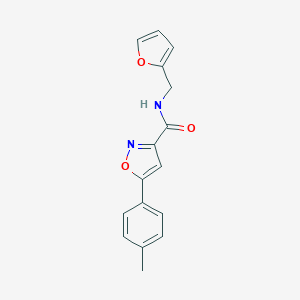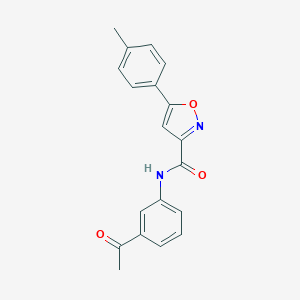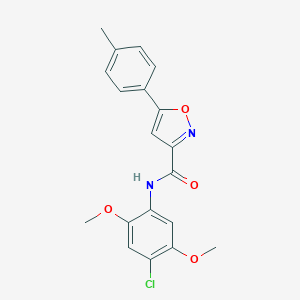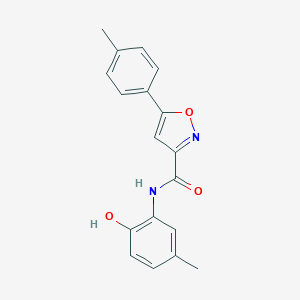![molecular formula C16H18F3N3O3S B318312 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide](/img/structure/B318312.png)
3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide is a complex organic compound with a molecular formula of C23H20F3N5O2S and a molecular weight of 487.4974096 . This compound features a trifluoromethyl group, a furyl group, and a pyrimidinyl group, making it a unique and versatile molecule in various chemical applications.
准备方法
The synthesis of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate by reacting 2-furylamine with trifluoromethylpyrimidine under controlled conditions.
Thioether Formation: The pyrimidinyl intermediate is then reacted with a thiol compound to form the thioether linkage.
Amide Formation: The final step involves the reaction of the thioether intermediate with an appropriate amine to form the desired propanamide compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
科学研究应用
3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
相似化合物的比较
Similar compounds to 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide include:
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide: This compound shares the trifluoromethyl and furyl groups but differs in the triazole ring structure.
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound also features the trifluoromethyl and furyl groups but includes a chloro-substituted phenyl ring.
These similar compounds highlight the unique structural features of this compound, particularly its pyrimidinyl and propanamide groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C16H18F3N3O3S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(1-methoxypropan-2-yl)propanamide |
InChI |
InChI=1S/C16H18F3N3O3S/c1-10(9-24-2)20-14(23)5-7-26-15-21-11(12-4-3-6-25-12)8-13(22-15)16(17,18)19/h3-4,6,8,10H,5,7,9H2,1-2H3,(H,20,23) |
InChI 键 |
HDRVXJFYVYYQAL-UHFFFAOYSA-N |
SMILES |
CC(COC)NC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CO2 |
规范 SMILES |
CC(COC)NC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B318230.png)
![1-{[5-(4-Methylphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B318233.png)
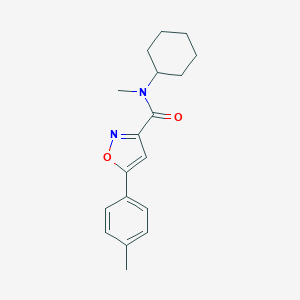
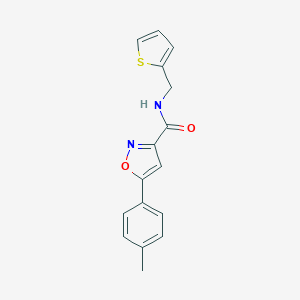
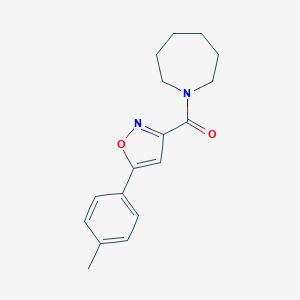
![N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B318238.png)
![1-(2-Methoxyphenyl)-4-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B318239.png)
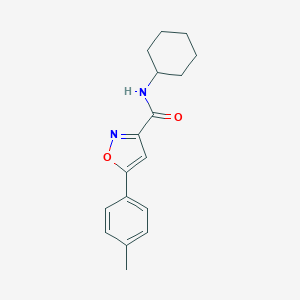

![2-METHYL-1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE](/img/structure/B318242.png)
